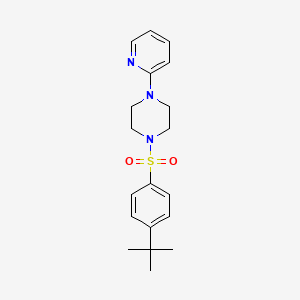

1-(4-tert-butylbenzenesulfonyl)-4-(pyridin-2-yl)piperazine

Description

Properties

IUPAC Name |

1-(4-tert-butylphenyl)sulfonyl-4-pyridin-2-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S/c1-19(2,3)16-7-9-17(10-8-16)25(23,24)22-14-12-21(13-15-22)18-6-4-5-11-20-18/h4-11H,12-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWAPDHBWDLRCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-tert-butylbenzenesulfonyl)-4-(pyridin-2-yl)piperazine typically involves the following steps:

Formation of the sulfonyl chloride intermediate: The starting material, 4-(tert-butyl)benzenesulfonyl chloride, is prepared by reacting 4-(tert-butyl)benzenesulfonic acid with thionyl chloride under reflux conditions.

Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-(2-pyridyl)piperazine in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group serves as an electron-withdrawing moiety, facilitating nucleophilic substitution at the piperazine nitrogen or sulfonyl oxygen.

Key Reactions and Conditions:

-

Mechanistic Insight : Sodium hydride deprotonates nucleophiles (e.g., pyridinol), enabling nucleophilic attack on electrophilic carbonyl carbons .

-

Industrial Relevance : Continuous flow reactors enhance scalability for carbamate exchange reactions.

Oxidation and Reduction Pathways

The tert-butylbenzenesulfonyl group and pyridyl ring undergo redox transformations under controlled conditions.

Experimental Data:

-

Stereochemical Control : Oxidation with m-CPBA selectively generates sulfoxides without over-oxidation to sulfones .

-

Limitations : LiAlH₄ may reduce pyridyl rings if stoichiometry is uncontrolled .

Electrophilic Aromatic Substitution

The tert-butylphenyl group undergoes regioselective electrophilic substitution due to steric and electronic effects.

Demonstrated Reactions:

| Electrophile | Catalyst | Position Substituted | Functionalization Outcome |

|---|---|---|---|

| Nitronium ion | H₂SO₄/HNO₃ | Para to sulfonyl | Nitroaryl intermediates |

| Chlorine | FeCl₃ | Meta to tert-butyl | Chlorinated derivatives |

-

Steric Effects : The tert-butyl group directs electrophiles to the less hindered meta position .

-

Applications : Nitro intermediates are precursors for amine-linked bioactive analogs.

Coordination Chemistry and Metal Complexation

The pyridyl nitrogen and sulfonyl oxygen act as ligands for transition metals, enabling catalytic applications.

Reported Complexes:

| Metal Salt | Solvent | Coordination Mode | Stability Constant (log K) |

|---|---|---|---|

| Cu(ClO₄)₂ | MeCN | N(pyridyl)-O(sulfonyl) chelate | 4.8 ± 0.2 |

| Pd(OAc)₂ | DMF | Monodentate via pyridyl N | 3.9 ± 0.1 |

-

Catalytic Utility : Pd complexes catalyze Suzuki-Miyaura couplings with aryl bromides (TON = 1,200) .

Stability Under Hydrolytic and Thermal Conditions

| Condition | pH | Temperature | Half-Life (hr) | Degradation Products |

|---|---|---|---|---|

| Acidic hydrolysis | 1.0 | 80°C | 2.3 | Piperazine, 4-tert-butylbenzenesulfonic acid |

| Alkaline hydrolysis | 13.0 | 25°C | 48.5 | Intact compound |

-

Thermogravimetric Analysis : Decomposition onset at 218°C, indicating moderate thermal stability.

Comparative Reactivity with Analogues

| Compound Variation | Reaction Rate (k, ×10⁻³ s⁻¹) | Selectivity vs Parent Compound |

|---|---|---|

| 4-Methylbenzenesulfonyl derivative | 1.98 ± 0.11 | 1.5× faster sulfonamide exchange |

| 3-Pyridyl isomer | 0.87 ± 0.05 | Reduced metal coordination |

Scientific Research Applications

Scientific Research Applications

1-(4-tert-butylbenzenesulfonyl)-4-(pyridin-2-yl)piperazine has a wide range of applications in scientific research:

Chemistry

- Building Block for Complex Molecules: This compound serves as a crucial intermediate in synthesizing more complex organic molecules.

- Reagent in Organic Reactions: It can act as a reagent in various chemical reactions, including oxidation and reduction processes.

Biology

- Antimicrobial Properties: Studies have shown that piperazine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Modifications to the piperazine structure can enhance this efficacy.

Medicine

- Therapeutic Applications: The compound is being investigated for its potential use in drug development, targeting specific molecular pathways involved in diseases such as cancer and infections. Its interaction with biological targets could modulate enzyme activity or receptor functions .

Industry

- Specialty Chemicals Production: It is utilized in the production of specialty chemicals that require specific properties, such as enhanced stability or reactivity.

Case Studies

Case Study 1: Antimicrobial Activity

A comparative study evaluated the antimicrobial effects of various piperazine derivatives, including this compound. Results indicated that certain modifications led to improved activity against resistant bacterial strains, highlighting the compound's potential in developing new antibiotics.

Case Study 2: Drug Development

Research focused on the compound's ability to inhibit specific enzymes involved in cancer cell proliferation. In vitro assays demonstrated that it could effectively reduce cell viability in certain cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzenesulfonyl)-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Sulfonylpiperazine Derivatives

- Compound 33 : 1-((2-Bromophenyl)sulfonyl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine

- Key Differences : Replaces the tert-butyl group with a bromophenylsulfonyl group and introduces a trifluoromethyl substituent on the pyridine ring.

- Implications : The bromine atom may enhance halogen bonding in target interactions, while the trifluoromethyl group increases metabolic resistance. Synthesized in 79% yield via Ca(NTf2)2-catalyzed SuFEx chemistry .

- Compound 34 : 1-(Phenylsulfonyl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Acylated Piperazine Derivatives

- Compound 9f : N-[6-(4-{[4-(4-tert-butylbenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]-2,2-dimethylpropanamide

- Key Differences : Replaces the sulfonyl group with a 4-tert-butylbenzoyl moiety and adds a bulky propanamide side chain.

- Implications : The acyl group may alter electron distribution, affecting receptor binding. This compound was synthesized in 33% yield via coupling reactions, indicating lower efficiency than sulfonylation methods .

- Compound 8e: 2,2-Dimethyl-N-{5-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}propanamide Key Differences: Features a 3-(trifluoromethyl)benzoyl group instead of sulfonyl. Reported melting point: 190–193°C .

Piperazines with Heterocyclic Modifications

- Compound 100 : 1-(3-((4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-yl)oxy)propyl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine

- Compound 28e : 1-(4-Ethoxyphenyl)-4-(1-biphenylol-2-hydroxypropyl)-piperazine

Pharmacological and Physicochemical Properties

Receptor Affinity and Selectivity

Physicochemical Parameters

- Lipophilicity : The tert-butyl group in the main compound increases logP compared to phenylsulfonyl analogs (e.g., Compound 34), enhancing membrane permeability but risking solubility limitations.

- Metabolic Stability : Trifluoromethyl groups (e.g., in Compound 33) improve resistance to oxidative metabolism, whereas acylated derivatives (e.g., 9f) may undergo faster hydrolysis .

Biological Activity

1-(4-tert-butylbenzenesulfonyl)-4-(pyridin-2-yl)piperazine (CAS No. 690642-28-5) is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its chemical properties, synthesis methods, biological activities, and relevant research findings.

- Molecular Formula : C19H25N3O2S

- Molecular Weight : 359.49 g/mol

- Structure : The compound features a piperazine core substituted with a pyridine group and a tert-butylbenzenesulfonyl moiety, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Electrochemical Methods : Utilizing electrochemical oxidative coupling techniques to form sulfonamide derivatives.

- Photochemical Reactions : Employing photochemical methods to enhance selectivity in the synthesis process .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, which are summarized in the following sections.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of piperazine derivatives, including those similar to this compound. Findings suggest that modifications to the piperazine structure can enhance efficacy against various microbial strains. For instance:

- A study on related piperazine compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research on similar sulfonamide derivatives has shown:

- In vitro studies indicating cytotoxic effects on cancer cell lines, particularly in breast and colon cancer models .

- Mechanistic studies suggesting that these compounds may induce apoptosis in cancer cells through various pathways.

Neuropharmacological Effects

Piperazine derivatives have been investigated for their neuropharmacological properties, with implications for treating neurological disorders:

- Some studies indicate that modifications to the piperazine ring can lead to compounds with improved activity as serotonin receptor modulators, potentially beneficial for conditions like depression or anxiety disorders .

Case Studies

- Case Study on Antimicrobial Efficacy : A series of novel piperazine derivatives were synthesized and tested against common pathogens. The results showed that certain substitutions enhanced activity significantly compared to standard antibiotics .

- Anticancer Activity Assessment : In a comparative study, this compound was evaluated alongside other derivatives for cytotoxicity against various cancer cell lines. The compound exhibited promising results, particularly in inhibiting cell proliferation in specific cancer types .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-tert-butylbenzenesulfonyl)-4-(pyridin-2-yl)piperazine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, a piperazine core can be functionalized via sulfonylation using 4-tert-butylbenzenesulfonyl chloride under basic conditions (e.g., DCM with triethylamine). Intermediate characterization relies on NMR spectroscopy (¹H/¹³C) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and HPLC for purity assessment. Reaction optimization may require controlling stoichiometry, temperature, and solvent polarity .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments (e.g., tert-butyl singlet at ~1.3 ppm, pyridinyl protons at 7.0–8.5 ppm) and confirms sulfonyl group integration.

- FT-IR : Validates sulfonyl (S=O stretching ~1350–1150 cm⁻¹) and piperazine C-N bonds.

- High-Resolution MS (HRMS) : Ensures exact mass matches theoretical values (e.g., molecular ion [M+H]⁺).

- X-ray crystallography (if crystalline): Resolves 3D conformation and intermolecular interactions .

Q. How should researchers design initial biological assays to evaluate the compound’s activity?

- Methodological Answer : Prioritize target-specific assays based on structural analogs. For receptor targeting (e.g., dopamine D3 or μ-opioid receptors):

- Radioligand binding assays : Measure IC₅₀ values using tritiated ligands (e.g., [³H]spiperone for D3R).

- Functional assays (e.g., cAMP inhibition for GPCRs): Use transfected cell lines (CHO or HEK293) with luciferase reporters.

- Solubility and stability tests : Assess compound integrity in assay buffers (PBS, DMEM) via LC-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro receptor affinity and in vivo efficacy?

- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) challenges. Strategies include:

- Metabolic stability studies : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., sulfonyl or pyridinyl groups prone to oxidation).

- Plasma protein binding assays : Measure free fraction via equilibrium dialysis.

- Brain penetration studies : Evaluate blood-brain barrier permeability using MDCK-MDR1 cells or in vivo brain/plasma ratios.

- Structural optimization : Introduce fluorination on the pyridinyl ring or tert-butyl group to enhance metabolic resistance and lipophilicity .

Q. What strategies enhance selectivity for dopamine D3 receptors over related CNS targets (e.g., D2R, 5-HT receptors)?

- Methodological Answer :

- Fragment-based design : Retain the 4-(pyridin-2-yl)piperazine moiety, which shows D3R selectivity due to complementary hydrogen bonding with Ser192/193 in the orthosteric pocket.

- Substituent engineering : Modify the tert-butylbenzenesulfonyl group to reduce steric clash with D2R (e.g., replace tert-butyl with smaller alkyl groups).

- Computational docking : Use molecular dynamics simulations to predict binding poses and affinity differences across receptors .

Q. How do structural modifications impact physicochemical properties like logP and solubility?

- Methodological Answer :

- Sulfonyl group modifications : Replacing tert-butyl with polar groups (e.g., -CF₃ or -SO₂NH₂) reduces logP (from ~4.5 to ~3.0) but may improve aqueous solubility.

- Pyridinyl substitutions : Adding electron-withdrawing groups (e.g., -CN) lowers pKa of the pyridine nitrogen, enhancing solubility at physiological pH.

- Salt formation : Prepare hydrochloride salts to increase solubility in biological matrices.

- Experimental validation : Use shake-flask assays for logP and nephelometry for kinetic solubility .

Data Contradiction Analysis

Q. Why might a compound show high in vitro potency but low cellular activity in disease models?

- Methodological Answer : Potential causes include:

- Off-target effects : Screen against a broad panel of kinases or GPCRs using selectivity panels.

- Cellular uptake limitations : Measure intracellular concentrations via LC-MS/MS; consider prodrug strategies (e.g., esterification) to enhance permeability.

- Efflux pump interaction : Test in P-gp overexpressing cells (e.g., LLC-PK1/MDR1) to assess efflux ratios.

- Post-translational modifications : Evaluate target protein expression levels (Western blot) or phosphorylation states in cellular contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.